

# An In-depth Technical Guide to 3-Octanol

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## Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B3432417

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## Introduction

**3-Octanol**, a secondary fatty alcohol, is a significant organic compound with diverse applications spanning the pharmaceutical, flavor, and fragrance industries.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its various applications and safety considerations. The information is presented to support research and development activities requiring a thorough understanding of this versatile molecule.

## Chemical Identity and Nomenclature

The unique identification of a chemical compound is fundamental for scientific communication and regulatory compliance. **3-Octanol** is identified by its CAS number and its systematic IUPAC name.

Identifier	Value
IUPAC Name	octan-3-ol[4]
CAS Number	589-98-0[5]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O[5]
Molecular Weight	130.23 g/mol [5]
Synonyms	Amyl ethyl carbinol, Ethyl amyl carbinol, 1-Ethylhexanol[4][6]

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Octanol** is provided below, offering a snapshot of its behavior under various conditions.

Property	Value	Reference
Appearance	Clear, colorless liquid	[5]
Odor	Sweet, nutty, warm, herbaceous	[5]
Boiling Point	173-175 °C at 760 mmHg	[4]
Melting Point	-45 °C	[4]
Density	0.817 - 0.824 g/mL at 25 °C	[4]
Refractive Index	1.425 - 1.429 at 20 °C	[4]
Flash Point	68 °C (154.4 °F)	
Water Solubility	1.5 g/L at 25 °C	[5]
logP (Octanol/Water Partition Coefficient)	2.84	[1]
Vapor Pressure	~1 mmHg at 20 °C	[5]

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **3-Octanol**.

Spectrum Type	Key Features
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 0.93 (6H, t, $\text{CH}_3$ ), $\delta$ 1.37 (10H, broad multiplet, $-\text{CH}_2-$ ), $\delta$ 2.35 (1H, broad singlet, $-\text{OH}$ ), $\delta$ 3.47 (1H, m, $>\text{CHO}-$ )[7]
$^{13}\text{C}$ NMR	Predicted spectrum available
IR Spectroscopy	Data available, characteristic O-H and C-O stretching bands
Mass Spectrometry	Base peak at $m/z$ 59

## Experimental Protocols

### Synthesis of 3-Octanol by Reduction of 3-Octanone

A common and efficient method for the laboratory-scale synthesis of **3-Octanol** is the reduction of 3-octanone using sodium borohydride.[7]

Materials:

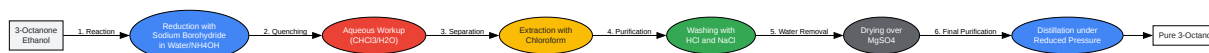
- 3-octanone (19.2 g, 0.15 mol)
- 95% Ethanol (270 ml)
- Sodium borohydride (3.9 g, 0.103 mol)
- Deionized water (27 ml)
- Ammonium hydroxide (15M, 27 ml)
- Chloroform ( $\text{CHCl}_3$ )
- 5% Hydrochloric acid ( $\text{HCl}$ )

- Saturated sodium chloride (NaCl) solution
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a suitable reaction vessel, dissolve 19.2 g of 3-octanone in 270 ml of 95% ethanol.
- Cool the solution in an ice bath with continuous stirring.
- In a separate beaker, prepare a solution of 3.9 g of sodium borohydride in 27 ml of water and add it portion-wise to the cooled 3-octanone solution.
- To the reaction mixture, add 27 ml of 15M ammonium hydroxide.
- Remove the ice bath and continue stirring at room temperature for 3 hours.
- Concentrate the reaction mixture to near dryness using a rotary evaporator.
- Partition the residue between 250 ml of chloroform and 250 ml of water.
- Separate the organic layer and extract the aqueous layer twice with 200 ml portions of chloroform.
- Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the resulting liquid residue by distillation under reduced pressure (bp  $86^\circ\text{-}87^\circ\text{ C}$  at 24 Torr) to yield pure **3-octanol**.<sup>[7]</sup>

The synthesis and purification workflow is illustrated in the diagram below.



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### Synthesis and Purification of **3-Octanol**.

## Applications

**3-Octanol**'s unique properties make it a valuable component in various industrial applications.

- **Flavors and Fragrances:** It is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics, imparting a characteristic nutty and herbaceous aroma.[5][6][8]
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other organic compounds, such as esters and plasticizers.[2]
- **Solvent:** Due to its chemical nature, it can be used as a solvent in various industrial processes.[3]
- **Pheromone Research:** **3-Octanol** has been identified as a component in the communication systems of certain insects, making it relevant in the study of pheromones.[9]

## Safety and Toxicology

A summary of the safety and toxicological data for **3-Octanol** is presented below.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[10]
Precautionary Statements	P264, P280, P305+P351+P338, P337+P313	
Toxicity	Not expected to be genotoxic. Data from read-across analogs suggest no significant reproductive or developmental toxicity at current exposure levels.	[11]

It is recommended to handle **3-Octanol** in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves.[12]

## Conclusion

This technical guide provides a detailed overview of **3-Octanol**, encompassing its fundamental chemical and physical properties, a robust synthesis protocol, and its key applications. The compiled data and experimental procedures are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further innovation and application of this important chemical compound.

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